molecular formula C16H12FIN2O B3621604 2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone

2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone

Cat. No.: B3621604
M. Wt: 394.18 g/mol
InChI Key: KPYWTGAWZVMLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of fluorophenyl and iodo groups may impart unique properties to this compound, but without specific studies or data, it’s hard to predict the exact characteristics of this compound.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the quinazolinone core structure, with the ethyl, fluorophenyl, and iodo groups attached at the 2, 3, and 6 positions, respectively. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reactivity of the quinazolinone core and the attached groups. The iodo group might be particularly reactive, as iodine is often used as a leaving group in organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the nature of the quinazolinone core and the attached groups. For example, the presence of the iodo group might increase the molecular weight and polarity of the compound .

Safety and Hazards

The safety and hazards associated with “2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Specific safety data would be needed to fully assess these risks .

Future Directions

Future research on “2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone” could involve further studies on its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry given the known biological activity of many quinazolinone derivatives .

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FIN2O/c1-2-15-19-14-8-5-11(18)9-13(14)16(21)20(15)12-6-3-10(17)4-7-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWTGAWZVMLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone
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2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone
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2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone
Reactant of Route 5
2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone
Reactant of Route 6
2-ethyl-3-(4-fluorophenyl)-6-iodo-4(3H)-quinazolinone

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